5-(Piperidin-4-yl)imidazolidine-2,4-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “5-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione”, the InChI code is1S/C9H15N3O2/c1-9 (6-2-4-10-5-3-6)7 (13)11-8 (14)12-9/h6,10H,2-5H2,1H3, (H2,11,12,13,14)
. This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Antimicrobial Properties
5-(Piperidin-4-yl)imidazolidine-2,4-dione and its derivatives have shown potential in antimicrobial applications. For example, a series of amine derivatives of 5-aromatic imidazolidine-4-ones, including piperazine derivatives of 5-arylideneimidazolidine-2,4-dione, demonstrated an ability to improve antibiotics' effectiveness against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) (Matys et al., 2015). Additionally, compounds with piperazine moieties, part of the 5-(aminomethylene)thiazolidine-2,4-dione derivatives, showed notable antibacterial and antifungal activities (Mohanty et al., 2015).
Antidepressant and Anxiolytic Activity
Certain 5-(Piperidin-4-yl)imidazolidine-2,4-dione derivatives have been explored for their antidepressant and anxiolytic properties. Novel Mannich bases, 5-Arylimidazolidine-2,4-dione derivatives, showed dual 5-HT1A receptor and serotonin transporter affinity, indicating potential antidepressant and anxiolytic effects (Czopek et al., 2013). Additionally, 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives with an arylpiperazinylpropyl moiety demonstrated antidepressant-like effects in mice without affecting locomotor activity, suggesting their potential in treating depression (Czopek et al., 2010).
Anticancer Activity
Some derivatives of 5-(Piperidin-4-yl)imidazolidine-2,4-dione have been studied for their anticancer properties. For instance, N-substituted indole derivatives, synthesized with thiazolidine-2,4-dione, showed inhibitory effects on the topoisomerase-I enzyme, indicating potential anticancer activity against human breast cancer cell lines (Kumar & Sharma, 2022).
DNA Binding Studies
Research has also explored the DNA binding affinity of imidazolidine derivatives, including 5-benzylideneimidazolidine-2,4-dione, to assess their potential as anti-cancer drugs. These studies used techniques like cyclic voltammetry and UV-Vis spectroscopy, revealing significant binding strength and potential for use in cancer treatment (Shah et al., 2013).
HIV-1 Fusion Inhibitors
Novel 5-((substituted quinolin-3-yl/1-naphthyl) methylene)-3-substituted imidazolidin-2,4-dione compounds were designed and evaluated as HIV-1 fusion inhibitors. Some derivatives showed significant inhibitory activities against HIV-1IIIB replication, demonstrating their potential as therapeutic agents for HIV-1 (Ibrahim et al., 2020).
Safety And Hazards
The safety and hazards of a compound can be determined by its Material Safety Data Sheet (MSDS). For the related compound “3-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride”, the hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-piperidin-4-ylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-7-6(10-8(13)11-7)5-1-3-9-4-2-5/h5-6,9H,1-4H2,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEALRKAINBDHEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-4-yl)imidazolidine-2,4-dione |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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